Cas no 68104-63-2 (4-piperazin-1-ylbenzonitrile)

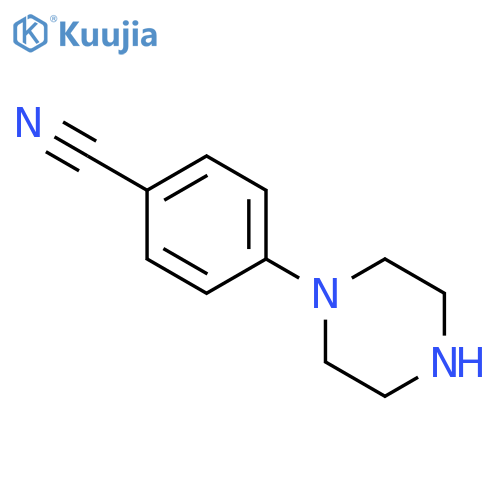

4-piperazin-1-ylbenzonitrile structure

商品名:4-piperazin-1-ylbenzonitrile

4-piperazin-1-ylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(4-Cyanophenyl)piperazine

- 4-(N-Piperazinyl)benzonitrile

- 4-(1-Piperazinyl)benzonitrile

- 4-Piperazinobenzonitrile

- 1-(4-Cyanophenyl)-piperazine

- 4-(piperazin-1-yl)benzonitrile

- 4-Piperazin-1-yl-benzonitrile

- 4-Piperazinobenzenecarbonitrile

- 4-piperazin-1-ylbenzonitrile

- Benzonitrile, 4-(1-piperazinyl)-

- 4-piperazinylbenzenecarbonitrile

- 4-cyanophenylpiperazine

- PubChem13344

- (4-cyanophenyl)piperazin

- N-(4-cyanophenyl)piperazine

- 4-(4-cyanophenyl)piperazine

- 4-(N-Piperazinyl)benzoni

- J-515957

- 4R-0247

- FT-0680384

- DJJNYEXRPRQXPD-UHFFFAOYSA-N

- A26631

- SCHEMBL231077

- EN300-133039

- MFCD01320890

- F2158-0905

- AC-883

- CS-W019066

- AKOS000218064

- SY004174

- 4-(piperazin-1-yl)-benzonitrile

- BP-10548

- DTXSID70987576

- 4-Piperazinobenzonitrile, >=97.0%

- 4-n-(4-cyano phenyl)piperazine

- BB 0248034

- 68104-63-2

- 4-piperazine-1-yl benzonitrile

- A23748

- 4-(N-Piperazinyl)benzonitrile;1-(4-Cyanophenyl)piperazine;4-(Piperazin-1-yl)benzonitrile

- P2449

- DB-017321

- STL511010

- BBL100029

-

- MDL: MFCD01320890

- インチ: 1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2

- InChIKey: DJJNYEXRPRQXPD-UHFFFAOYSA-N

- ほほえんだ: N1(C2C([H])=C([H])C(C#N)=C([H])C=2[H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 187.11100

- どういたいしつりょう: 187.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 39.1

- 疎水性パラメータ計算基準値(XlogP): 0.9

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.16

- ゆうかいてん: 82.0 to 86.0 deg-C

- ふってん: 381.6±27.0 °C at 760 mmHg

- フラッシュポイント: 184.6℃

- 屈折率: 1.602

- PSA: 39.06000

- LogP: 1.36168

4-piperazin-1-ylbenzonitrile セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:3439

- WGKドイツ:2

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:10-34

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

4-piperazin-1-ylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-133039-0.05g |

4-(piperazin-1-yl)benzonitrile |

68104-63-2 | 95.0% | 0.05g |

$19.0 | 2025-02-21 | |

| Enamine | EN300-133039-1.0g |

4-(piperazin-1-yl)benzonitrile |

68104-63-2 | 95.0% | 1.0g |

$20.0 | 2025-02-21 | |

| Enamine | EN300-133039-0.25g |

4-(piperazin-1-yl)benzonitrile |

68104-63-2 | 95.0% | 0.25g |

$19.0 | 2025-02-21 | |

| eNovation Chemicals LLC | K10491-1g |

4-(1-Piperazinyl)benzonitrile |

68104-63-2 | 97% | 1g |

$470 | 2024-05-24 | |

| TRC | C955945-1000mg |

1-(4-Cyanophenyl)piperazine |

68104-63-2 | 1g |

$98.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065925-1g |

4-(Piperazin-1-yl)benzonitrile |

68104-63-2 | 98% | 1g |

¥133 | 2023-04-13 | |

| eNovation Chemicals LLC | D687760-25g |

4-(1-Piperazinyl)benzonitrile |

68104-63-2 | 95% | 25g |

$180 | 2024-07-20 | |

| Apollo Scientific | OR6866-1g |

4-(Piperazin-1-yl)benzonitrile |

68104-63-2 | 95+% | 1g |

£15.00 | 2025-03-21 | |

| Chemenu | CM169579-25g |

4-Piperazinobenzenecarbonitrile |

68104-63-2 | 95%+ | 25g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D546556-1g |

4-Piperazinobenzonitrile |

68104-63-2 | 98% | 1g |

$165 | 2024-05-24 |

4-piperazin-1-ylbenzonitrile 関連文献

-

Fuhong Xiao,Dahan Wang,Shanshan Yuan,Huawen Huang,Guo-Jun Deng RSC Adv. 2018 8 23319

-

Jennifer R. Baker,Cecilia C. Russell,Jayne Gilbert,Adam McCluskey,Jennette A. Sakoff RSC Med. Chem. 2021 12 929

68104-63-2 (4-piperazin-1-ylbenzonitrile) 関連製品

- 2873-90-7(4-(Diethylamino)benzonitrile)

- 34334-28-6(4-(4-Methylpiperazin-1-yl)benzonitrile)

- 178928-58-0(3-piperazin-1-ylbenzonitrile)

- 204078-35-3(3-(4-Methylpiperazin-1-yl)benzonitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68104-63-2)4-piperazin-1-ylbenzonitrile

清らかである:99%

はかる:25g

価格 ($):152.0